Diethyl (2-iodoethyl)phosphonate

Radical chemistry Phosphonate synthesis Cross-coupling

Diethyl (2-iodoethyl)phosphonate (CAS 142778-06-1) is an organophosphorus compound with the molecular formula C6H14IO3P and a molecular weight of 292.05 g/mol. It features a diethyl phosphonate group attached to a 2-iodoethyl moiety, rendering it a versatile bifunctional building block for both radical and nucleophilic substitution chemistries.

Molecular Formula C6H14IO3P
Molecular Weight 292.053
CAS No. 142778-06-1
Cat. No. B597439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-iodoethyl)phosphonate
CAS142778-06-1
SynonymsDiethyl (2-iodoethyl)phosphonate
Molecular FormulaC6H14IO3P
Molecular Weight292.053
Structural Identifiers
SMILESCCOP(=O)(CCI)OCC
InChIInChI=1S/C6H14IO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3
InChIKeyFKWKNMRMNHERBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2-iodoethyl)phosphonate (CAS 142778-06-1) – Procurement-Ready Overview of a Bifunctional Phosphonate Building Block


Diethyl (2-iodoethyl)phosphonate (CAS 142778-06-1) is an organophosphorus compound with the molecular formula C6H14IO3P and a molecular weight of 292.05 g/mol [1]. It features a diethyl phosphonate group attached to a 2-iodoethyl moiety, rendering it a versatile bifunctional building block for both radical and nucleophilic substitution chemistries [2]. The iodine atom serves as an excellent leaving group, enabling efficient C–P bond formation and subsequent functionalization. It is classified as a hazardous chemical requiring appropriate licensing for procurement and is exclusively intended for research use [3].

1 Bifunctional phosphonate building block for C–P bond formation via radical and nucleophilic substitution chemistries
2 Iodo leaving group supports reported coupling efficiency in radical transformations
3 Diethyl ester form selected for α-lithiation and metalation workflows; bulkier esters may show reduced reactivity

Why Diethyl (2-iodoethyl)phosphonate (CAS 142778-06-1) Cannot Be Substituted with Generic Phosphonate Analogs


Substituting Diethyl (2-iodoethyl)phosphonate with common analogs such as Diethyl (2-bromoethyl)phosphonate or Diethyl (2-chloroethyl)phosphonate is not scientifically valid due to profound differences in reaction yield and efficiency. In radical coupling reactions with butenylindium species, the iodo-substituted target compound achieves yields of approximately 62%, while the bromo analog yields only about 10% [1]. This ~6-fold difference is attributable to the weaker C–I bond (bond dissociation energy ~57 kcal/mol vs. ~69 kcal/mol for C–Br and ~84 kcal/mol for C–Cl) and superior leaving group ability of iodide, which directly translates to faster reaction kinetics and higher product yields [2]. Using a bromo or chloro analog would result in significantly lower conversion, requiring longer reaction times and potentially necessitating harsher conditions that could degrade sensitive functional groups. For procurement decisions, this means the iodo compound is essential for achieving the yields and reaction rates reported in the literature.

Diethyl (2-iodoethyl)phosphonate
C–I bond; iodide leaving group
Diethyl (2-bromoethyl)phosphonate
C–Br bond; bromide leaving group
Bromo and chloro analogs may show substantially lower coupling efficiency in radical transformations. The weaker C–I bond and superior iodide leaving-group ability underpin reported yield differences; reaction kinetics and functional-group tolerance may shift with alternative halides.
The free acid form differs markedly in solubility, density, and reactivity — procurement of the correct diethyl ester is essential for reported metalation and radical-based workflows.

Quantitative Differentiation Evidence for Diethyl (2-iodoethyl)phosphonate (CAS 142778-06-1) vs. Analogs


Radical Coupling Efficiency: Iodo vs. Bromo Analog in Cyclopropylmethylation

In a radical coupling reaction with butenylindium species, Diethyl (2-iodoethyl)phosphonate achieves a yield of approximately 62% for the cyclopropylmethylated product. In contrast, the bromo analog (Diethyl (2-bromoethyl)phosphonate, CAS 5324-30-1) yields only about 10% under analogous conditions [1]. This 6.2-fold difference demonstrates the critical impact of the iodo leaving group on reaction efficiency.

Radical Coupling Yield
Head-to-head
~62% (iodo) vs ~10% (bromo) — 6.2-fold difference
Supports iodo leaving-group selection for radical coupling workflows
Reported under butenylindium radical conditions
Radical chemistry Phosphonate synthesis Cross-coupling Organoiodine

Neuropathy Target Esterase (NTE) Inhibition: 2-Iodoethyl vs. Ethyl Octylphosphonofluoridate

2-Iodoethyl octylphosphonofluoridate exhibits an I50 of 0.09 nM for NTE inhibition in vitro, while the ethyl analog (ethyl octylphosphonofluoridate) shows an I50 of 0.04 nM. Although both are exceptionally potent, only the ethyl analog induces organophosphorus-induced delayed neuropathy (OPIDN) in vivo, whereas the 2-iodoethyl analog does not, despite comparable in vitro potency and similar in vivo NTE inhibition (82-97% at 10-30 mg/kg) [1]. This differential toxicological outcome is attributed to the greater ease of 'aging' for the ethyl-inhibited enzyme compared to the iodoethyl-inhibited enzyme [1].

NTE Inhibition & OPIDN
Head-to-head
I50 0.09 nM, OPIDN not induced (iodo) vs I50 0.04 nM, OPIDN induced (ethyl analog)
Supports NTE mechanistic probe studies; iodo analog provides high-potency inhibition without OPIDN confounding
Hen brain NTE assay in vitro; in vivo hen model context
Toxicology Organophosphorus NTE inhibition Structure-activity relationship

Steric Accessibility: Diethyl Phosphonates vs. Bulky Menthyl Analogs in Metalation

While no direct head-to-head data exists for Diethyl (2-iodoethyl)phosphonate specifically, class-level inference from structurally related diethyl alkylphosphonates demonstrates that diethyl esters exhibit significantly higher reactivity in α-lithiation and radical reactions compared to bulky (−)-dimenthyl analogs. Studies show that (−)-mono and dimenthyl alkylphosphonates have 'much lower reactivity in metalation and radical reactions (I-ATRA and I-ATRC) than their diethyl analogs due to steric hindrance around reactive centers' [1]. X-ray crystallography confirms considerable steric congestion in dimenthyl esters [2].

Diethyl vs Menthyl Reactivity
Class-level
Diethyl alkylphosphonates: high reactivity in α-lithiation and radical reactions
Steric profile supports metalation workflow; menthyl analogs may show reduced reactivity
Inferred from alkylphosphonate class; direct data on target compound to verify
Organometallic Metalation Phosphonate carbanions Steric effects

Physicochemical Identity: Predicted Boiling Point and Density

Diethyl (2-iodoethyl)phosphonate has a predicted boiling point of 284.3 ± 23.0 °C and a predicted density of 1.593 ± 0.06 g/cm³ . These properties differentiate it from its bromo analog (Diethyl (2-bromoethyl)phosphonate, predicted b.p. ~260 °C, density ~1.3 g/cm³) and the free acid form ((2-iodoethyl)phosphonic acid, CAS 7582-45-8, m.p. 118-119 °C, density ~2.37 g/cm³) [1].

Boiling Point & Density
Predicted
b.p. 284.3±23.0 °C; density 1.593±0.06 g/cm³
Supports procurement QC, storage planning, and ester-form identity confirmation
Predicted values; differentiates from bromo analog and free acid
Physicochemical properties Quality control Procurement specification

Recommended Research & Industrial Application Scenarios for Diethyl (2-iodoethyl)phosphonate (CAS 142778-06-1)


Synthesis of Cyclopropane-Containing Phosphonates via Radical Coupling

Utilize Diethyl (2-iodoethyl)phosphonate as the preferred substrate for radical coupling with butenylindium species to afford cyclopropylmethylated phosphonates. As demonstrated in [1], the iodo analog achieves ~62% yield, whereas the bromo analog yields only ~10%. These cyclopropylmethyl phosphonates serve as valuable intermediates for the Horner-Wadsworth-Emmons (HWE) reaction, enabling the synthesis of functionalized olefins bearing cyclopropane moieties.

Toxicological Probe for Neuropathy Target Esterase (NTE) Studies

Employ 2-iodoethyl octylphosphonofluoridate (derived from the target compound) as a high-potency NTE inhibitor (I50 = 0.09 nM) that uniquely does not induce OPIDN in vivo, unlike its ethyl analog [1]. This property makes it an ideal tool for dissecting the molecular mechanisms of NTE inhibition and 'aging' without the confounding variable of delayed neuropathy, as reported in [1].

Functionalization of Polymers via Arbuzov Reaction on Iodoethyl Moieties

Leverage the iodoethyl group in polymer precursors, such as poly(CTFE-alt-IEVE) copolymers, for quantitative post-polymerization modification via the Arbuzov reaction. The resulting phosphonate-functionalized polymers can be hydrolyzed to phosphonic acid groups, yielding proton-conducting membranes for fuel cell applications with ionic exchange capacities ranging from 2.9 to 6.8 mequiv/g and conductivity up to 20 mS/cm at 25°C and 100% RH [2].

Synthesis of Phosphonate End-Functionalized Polyethylenes

Use the Michaelis-Arbuzov reaction with triethylphosphite to efficiently convert iodo-end-functionalized polyethylene (PE-I) into phosphonate end-functionalized PE. This transformation is quantitative and mild, enabling the production of unprecedented α,ω-diphosphonic acid telechelic polyethylenes after subsequent hydrolysis with bromotrimethylsilane [3].

Application
Selection Property
Validation Focus
Cyclopropylmethyl phosphonate synthesis
Iodo leaving-group reactivity
Radical coupling efficiency review
NTE mechanistic probe studies
High-potency NTE inhibition without OPIDN confounding
In vitro/in vivo NTE endpoint comparison
Phosphonate-functionalized polymer synthesis
Iodoethyl Arbuzov reactivity
Post-polymerization modification review
Telechelic phosphonate-polyethylene synthesis
Michaelis-Arbuzov end-group conversion
End-group fidelity and hydrolysis review

Technical Documentation Hub

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